molecular formula C8H16ClN B12436130 Cyclooct-2-en-1-amine;hydrochloride

Cyclooct-2-en-1-amine;hydrochloride

Cat. No.: B12436130
M. Wt: 161.67 g/mol
InChI Key: QIQWEKWMVIWTSW-UHFFFAOYSA-N
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Description

Cyclooct-2-en-1-amine hydrochloride (CAS: 1420787-84-3) is a cycloalkene-derived amine hydrochloride characterized by an eight-membered unsaturated ring system with a double bond at the 2-position and an amine group at the 1-position. Its molecular formula is C₈H₁₅N·HCl, yielding a molecular weight of 161.67 g/mol. This compound is primarily utilized as an organic building block in pharmaceutical research and chemical synthesis, particularly in the development of chiral ligands and bioactive molecules . Its strained cyclooctene ring confers unique reactivity, making it valuable for studying ring-opening reactions and stereoselective transformations.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

cyclooct-2-en-1-amine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c9-8-6-4-2-1-3-5-7-8;/h4,6,8H,1-3,5,7,9H2;1H

InChI Key

QIQWEKWMVIWTSW-UHFFFAOYSA-N

Canonical SMILES

C1CCC=CC(CC1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooct-2-en-1-amine;hydrochloride typically involves the reaction of cyclooctene with ammonia in the presence of a catalyst to form cyclooct-2-en-1-amine. This amine is then reacted with hydrochloric acid to produce the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cyclooct-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Cyclooct-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and molecular differences between cyclooct-2-en-1-amine hydrochloride and selected analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Cyclooct-2-en-1-amine hydrochloride C₈H₁₅N·HCl 161.67 1420787-84-3 8-membered ring, double bond at C2, NH₂·HCl
Cyclopent-2-en-1-amine hydrochloride C₅H₉N·HCl 119.60 Not Provided 5-membered ring, double bond at C2, NH₂·HCl
(1R,2S)-2-Phenylcyclohexan-1-amine HCl C₁₂H₁₆N·HCl 209.72 19988-39-7 6-membered ring, phenyl substituent, chiral
2-(1-Cyclohexen-1-yl)ethylamine HCl C₁₆H₂₃N·HCl 265.82 356530-85-3 Cyclohexene fused with benzyl group
2-(Cyclopent-3-en-1-yl)ethan-1-amine HCl C₇H₁₂N·HCl 149.64 2126176-81-4 Cyclopentene with ethylamine chain

Key Observations :

  • Ring Size and Strain : Cyclooct-2-en-1-amine’s 8-membered ring introduces moderate ring strain compared to smaller analogues like cyclopentene derivatives (e.g., cyclopent-2-en-1-amine hydrochloride), which exhibit higher strain and reactivity .
  • Hybrid Structures : Compounds like 2-(1-cyclohexen-1-yl)ethylamine HCl combine cycloalkene and benzyl motifs, broadening applications in drug design for multi-target engagement .

Physicochemical Properties

  • Solubility : Cyclooct-2-en-1-amine hydrochloride’s larger ring size likely reduces water solubility compared to smaller analogues like cyclopent-2-en-1-amine hydrochloride, which may exhibit better solubility due to lower molecular weight .
  • Stability : Cyclooctene derivatives are prone to ring-opening under acidic or oxidative conditions, whereas cyclohexene-based analogues (e.g., ) may exhibit greater stability due to reduced ring strain .

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